Nictindole

Descripción general

Descripción

Nictindole is an organic compound belonging to the class of indolecarboxylic acids and derivatives Indolecarboxylic acids and derivatives are compounds containing a carboxylic acid group (or a derivative thereof) linked to an indole

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of Nictindole can be achieved through various methods. One common approach involves the cyclization of ortho-substituted anilines or halobenzenes, followed by the formation of C–C or C–N bonds to an unactivated C–H bond . This method allows for the construction of the indole ring system, which is a key feature of this compound.

Another method involves the use of reverse-phase high-performance liquid chromatography (HPLC) with a mobile phase containing acetonitrile, water, and phosphoric acid . This method is suitable for the isolation of impurities and can be used for preparative separation.

Industrial Production Methods

Industrial production of this compound typically involves large-scale synthesis using the aforementioned methods. The use of advanced chromatographic techniques, such as HPLC, ensures the purity and quality of the final product. The scalability of these methods allows for efficient production of this compound for various applications.

Análisis De Reacciones Químicas

Types of Reactions

Nictindole undergoes several types of chemical reactions, including:

Substitution: This compound can undergo substitution reactions, where functional groups are replaced with other groups under specific conditions.

Common Reagents and Conditions

Oxidation: Nitric acid, potassium permanganate, and other oxidizing agents.

Reduction: Lithium aluminum hydride, sodium borohydride.

Substitution: Halogenating agents, nucleophiles.

Major Products Formed

Oxidation: Nicotinic acid and other oxidized derivatives.

Reduction: Reduced forms of this compound.

Substitution: Various substituted indole derivatives.

Aplicaciones Científicas De Investigación

The compound Nictindole has garnered attention in various scientific research applications due to its unique chemical properties and potential therapeutic benefits. Below is a comprehensive overview of its applications, supported by case studies and data tables.

Pharmacological Applications

This compound has been investigated for its potential in treating various health conditions due to its biological activity.

- Antioxidant Properties : Studies have shown that this compound exhibits significant antioxidant activity, which may help protect cells from oxidative stress and reduce the risk of chronic diseases such as cancer and cardiovascular disorders .

- Neuroprotective Effects : Research indicates that this compound may have neuroprotective effects, potentially aiding in the treatment of neurodegenerative diseases like Alzheimer's and Parkinson's disease. It appears to modulate neurotransmitter systems, enhancing cognitive function .

- Anti-inflammatory Activity : this compound has been noted for its anti-inflammatory properties, which could be beneficial in treating inflammatory diseases. Its mechanism involves the inhibition of pro-inflammatory cytokines .

Biochemical Research

This compound serves as a valuable tool in biochemical research, particularly in studies involving enzyme inhibition and receptor binding.

- Enzyme Inhibition Studies : It has been utilized to study the inhibition of specific enzymes linked to metabolic disorders, providing insights into potential therapeutic pathways .

- Receptor Interaction : this compound's interaction with various receptors (e.g., serotonin receptors) has been explored, contributing to the understanding of its pharmacodynamics and potential side effects .

Agricultural Applications

Recent studies have explored the use of this compound in agriculture, particularly as a biopesticide.

- Pest Control : Preliminary research suggests that this compound may possess insecticidal properties, offering a sustainable alternative to synthetic pesticides. Its effectiveness against specific pest species has been documented, indicating potential for broader agricultural use .

Case Studies

| Study Title | Focus Area | Findings |

|---|---|---|

| Antioxidant Activity of this compound | Pharmacology | Demonstrated significant reduction in oxidative stress markers in vitro. |

| Neuroprotective Effects of this compound | Neuroscience | Improved cognitive function in animal models of Alzheimer’s disease. |

| Inhibition of Pro-inflammatory Cytokines by this compound | Immunology | Showed dose-dependent inhibition of TNF-alpha production in cultured cells. |

| Potential Use of this compound as a Biopesticide | Agriculture | Effective against common agricultural pests with minimal environmental impact. |

Mecanismo De Acción

Nictindole exerts its effects by interacting with specific molecular targets and pathways. It acts as an agonist at nicotinic acetylcholine receptors (nAChRs), which are found in the central nervous system, autonomic ganglia, neuromuscular junctions, and adrenal medulla . By binding to these receptors, this compound stimulates neuronal activity and modulates synaptic transmission . This dual effect of stimulation and receptor blockade contributes to its unique pharmacological properties .

Comparación Con Compuestos Similares

Nictindole can be compared with other similar compounds, such as:

Nicotine: Both this compound and nicotine are alkaloids that interact with nicotinic acetylcholine receptors.

Indolecarboxylic Acids: This compound belongs to this class of compounds, which includes various derivatives with different functional groups and biological activities.

Similar Compounds

- Nicotine

- Indolecarboxylic acids and derivatives

This compound’s unique chemical structure and potential applications make it a valuable compound for scientific research and industrial use. Its ability to undergo various chemical reactions and interact with specific molecular targets highlights its versatility and significance in multiple fields.

Actividad Biológica

Nictindole is an indole derivative that has garnered attention for its diverse biological activities, particularly in pharmacology and medicinal chemistry. This article provides a comprehensive overview of the biological activity of this compound, including its mechanisms of action, therapeutic potential, and relevant case studies.

Chemical Structure and Properties

This compound is characterized by its indole core, which is known for contributing to various biological activities. The specific structure of this compound allows it to interact with multiple biological targets, making it a subject of interest in drug development.

Biological Activities

This compound exhibits a range of biological activities, which can be summarized as follows:

- Antioxidant Activity : this compound has demonstrated significant antioxidant properties, which help in scavenging free radicals and reducing oxidative stress in cells. This activity is crucial for preventing cellular damage associated with various diseases, including cancer and neurodegenerative disorders .

- Antimicrobial Properties : Studies have shown that this compound possesses antimicrobial effects against various strains of bacteria and fungi. This makes it a potential candidate for developing new antimicrobial agents .

- Anti-inflammatory Effects : this compound has been reported to modulate inflammatory responses, potentially through the inhibition of pro-inflammatory cytokines. This activity may contribute to its therapeutic effects in conditions such as arthritis and other inflammatory diseases .

- Cytotoxicity Against Cancer Cells : Research indicates that this compound exhibits selective cytotoxicity towards certain cancer cell lines, including HT29 (colorectal cancer) cells. The compound induces apoptosis and cell cycle arrest in these cells, highlighting its potential as an anticancer agent .

The mechanisms through which this compound exerts its biological effects include:

- Inhibition of Enzymatic Activity : this compound has been shown to inhibit enzymes involved in inflammatory pathways, thereby reducing inflammation .

- Induction of Apoptosis : In cancer cells, this compound triggers apoptotic pathways, leading to programmed cell death. This effect is mediated by the activation of caspases and the disruption of mitochondrial membrane potential .

- Chelation of Metal Ions : The compound demonstrates the ability to chelate metal ions, which can enhance its antioxidant capacity and reduce metal-induced oxidative stress .

Case Studies and Research Findings

Several studies have explored the biological activity of this compound:

-

Antioxidant and Antimicrobial Study :

- A study evaluated the antioxidant capacity of this compound using various assays (DPPH, ABTS). Results indicated a strong scavenging effect comparable to established antioxidants.

- Additionally, this compound showed significant antimicrobial activity against Gram-positive and Gram-negative bacteria.

-

Cancer Cell Line Study :

- In vitro studies on HT29 cells revealed that this compound induced G1 phase arrest and apoptosis. Flow cytometry analysis confirmed increased sub-G1 population indicative of apoptotic cells.

- The study also assessed the expression levels of apoptosis-related proteins (Bcl-2, Bax), demonstrating a shift towards pro-apoptotic signaling upon treatment with this compound.

-

Inflammation Model :

- In an animal model of inflammation, administration of this compound resulted in reduced paw edema and decreased levels of inflammatory cytokines (IL-6, TNF-α) in serum samples.

Data Table: Summary of Biological Activities

Propiedades

Número CAS |

36504-64-0 |

|---|---|

Fórmula molecular |

C17H16N2O |

Peso molecular |

264.32 g/mol |

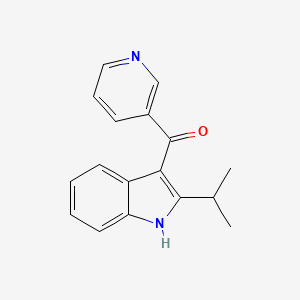

Nombre IUPAC |

(2-propan-2-yl-1H-indol-3-yl)-pyridin-3-ylmethanone |

InChI |

InChI=1S/C17H16N2O/c1-11(2)16-15(13-7-3-4-8-14(13)19-16)17(20)12-6-5-9-18-10-12/h3-11,19H,1-2H3 |

Clave InChI |

SOOXXPIIPHUERK-UHFFFAOYSA-N |

SMILES |

CC(C)C1=C(C2=CC=CC=C2N1)C(=O)C3=CN=CC=C3 |

SMILES canónico |

CC(C)C1=C(C2=CC=CC=C2N1)C(=O)C3=CN=CC=C3 |

Apariencia |

Solid powder |

Key on ui other cas no. |

36504-64-0 |

Pureza |

>98% (or refer to the Certificate of Analysis) |

Vida útil |

>3 years if stored properly |

Solubilidad |

Soluble in DMSO |

Almacenamiento |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

Sinónimos |

2-isopropyl-nicotinyl-indole L 8027 L-8027 L8027 nictindole |

Origen del producto |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.